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molecular formula C17H12N2O2 B8708401 2-[2-(3-Nitrophenyl)ethenyl]quinoline

2-[2-(3-Nitrophenyl)ethenyl]quinoline

Cat. No. B8708401
M. Wt: 276.29 g/mol
InChI Key: URIXDBULDXTIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04962203

Procedure details

A mixture of quinaldine (8 g) and m-nitrobenzaldehyde (8.4 g) in acetic anhydride (24 ml) was stirred at 130° C. overnight. The mixture was cooled to room temperature and poured into aqueous pH 7 buffer (250 ml). The solid was chromatographed on column of flash silica gel using as eluant dichloromethane to afford a solid which was recrystallized from ethyl acetate to afford the title product as a yellow solid: m.p. 145-147° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1[CH3:3].[N+:12]([C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH:18]=O)([O-:14])=[O:13]>C(OC(=O)C)(=O)C>[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1[CH:3]=[CH:18][C:17]1[CH:16]=[C:15]([N+:12]([O-:14])=[O:13])[CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
N1=C(C)C=CC2=CC=CC=C12
Name
Quantity
8.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into aqueous pH 7 buffer (250 ml)
CUSTOM
Type
CUSTOM
Details
The solid was chromatographed on column of flash silica gel using as eluant dichloromethane
CUSTOM
Type
CUSTOM
Details
to afford a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)C=CC=1C=C(C=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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